molecular formula C7H4F4O2 B13433421 3,4-Difluoro-2-(difluoromethoxy)phenol

3,4-Difluoro-2-(difluoromethoxy)phenol

Cat. No.: B13433421
M. Wt: 196.10 g/mol
InChI Key: QOFUGIJXZXKEFY-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(difluoromethoxy)phenol is a fluorinated phenol derivative with the molecular formula C7H4F4O2. This compound is characterized by the presence of two fluorine atoms on the phenol ring and a difluoromethoxy group attached to the second carbon of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-(difluoromethoxy)phenol typically involves the introduction of fluorine atoms into the phenol ring through electrophilic aromatic substitution reactions. One common method includes the reaction of 3,4-difluorophenol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

    Nucleophilic Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are utilized.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives of this compound.

    Nucleophilic Substitution: Substituted phenols with various nucleophiles.

    Oxidation: Quinones and other oxidized products.

    Reduction: Alcohols and reduced phenolic compounds.

Scientific Research Applications

3,4-Difluoro-2-(difluoromethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The difluoromethoxy group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-2-(difluoromethoxy)phenol is unique due to the presence of both difluoromethoxy and additional fluorine atoms on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H4F4O2

Molecular Weight

196.10 g/mol

IUPAC Name

2-(difluoromethoxy)-3,4-difluorophenol

InChI

InChI=1S/C7H4F4O2/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7,12H

InChI Key

QOFUGIJXZXKEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)OC(F)F)F)F

Origin of Product

United States

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